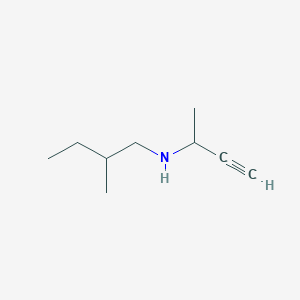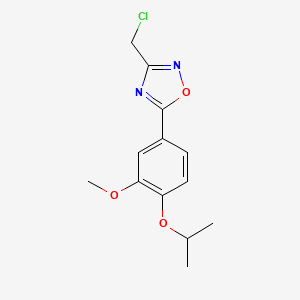
3-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C₁₁H₁₂ClNO₂ and a molecular weight of 225.67 g/mol . This compound is known for its unique structure, which includes a chloro-substituted benzaldehyde moiety and a hydroxy-methylazetidine group. It is primarily used in research and development projects due to its versatile chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-4-nitrobenzaldehyde with 3-hydroxy-3-methylazetidine under specific conditions to yield the desired product . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 3-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzoic acid.
Reduction: 3-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzylamine.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is utilized in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In the study of enzyme interactions and inhibition.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The hydroxy-methylazetidine group plays a crucial role in binding to active sites of enzymes, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-4-(3-hydroxy-3-methylpyrrolidin-1-yl)benzaldehyde
- 3-Chloro-4-(3-hydroxy-3-methylpiperidin-1-yl)benzaldehyde
Uniqueness
3-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is unique due to its azetidine ring, which imparts distinct chemical properties compared to pyrrolidine or piperidine analogs. This uniqueness makes it valuable for specific research applications where the azetidine ring’s steric and electronic effects are desired .
Propriétés
Formule moléculaire |
C11H12ClNO2 |
|---|---|
Poids moléculaire |
225.67 g/mol |
Nom IUPAC |
3-chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H12ClNO2/c1-11(15)6-13(7-11)10-3-2-8(5-14)4-9(10)12/h2-5,15H,6-7H2,1H3 |
Clé InChI |
BBMYBYBJHCDZPH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(C1)C2=C(C=C(C=C2)C=O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Potassium trifluoro[(phenylsulfanyl)methyl]boranuide](/img/structure/B13193790.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid](/img/structure/B13193793.png)




![2-[1-(2,3-Dichlorophenyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine](/img/structure/B13193819.png)



![N-[2-(Pyridin-2-YL)ethyl]thiolan-3-amine](/img/structure/B13193844.png)
![2-[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]acetonitrile](/img/structure/B13193859.png)
![2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxypropanal](/img/structure/B13193860.png)

